4-(4-Nitrophenoxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H8ClNO5S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 4-nitrophenoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
4-(4-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the nitration of phenoxybenzene followed by sulfonylation. The process typically involves the following steps:
Nitration: Phenoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.
Sulfonylation: The nitrated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial production methods may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert the sulfonic acid derivative into the sulfonyl chloride .
Chemical Reactions Analysis
4-(4-Nitrophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include amines, alcohols, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Nitrophenoxy)benzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
4-(4-Nitrophenoxy)benzenesulfonyl chloride can be compared with other similar compounds such as:
Benzenesulfonyl chloride: Lacks the nitro and phenoxy groups, making it less reactive in certain contexts.
4-Nitrobenzenesulfonyl chloride: Similar but lacks the phenoxy group, which affects its reactivity and applications.
4-(3-Nitrophenoxy)benzenesulfonyl chloride: Similar structure but with the nitro group in a different position, affecting its chemical properties.
The uniqueness of this compound lies in its combination of the nitro and phenoxy groups, which enhance its reactivity and make it suitable for a wider range of applications.
Properties
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPAJCKMXVJHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.